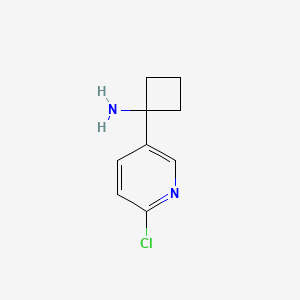

1-(6-Chloropyridin-3-YL)cyclobutanamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-(6-chloropyridin-3-yl)cyclobutanamine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both pyridine and cycloalkane structural motifs. The compound is officially designated as 1-(6-chloropyridin-3-yl)cyclobutan-1-amine according to systematic naming protocols, reflecting the direct attachment of the cyclobutane ring to the pyridine system at the 3-position, with chlorine substitution at the 6-position of the pyridine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of both cyclobutane and pyridine ring systems, with the conformational flexibility primarily centered around the carbon-carbon bond connecting these two heterocyclic units. The cyclobutane ring adopts a non-planar conformation due to ring strain considerations, typically exhibiting a puckered geometry that minimizes steric interactions between adjacent hydrogen atoms.

Computational studies utilizing density functional theory methods have demonstrated that the pyridine ring maintains its aromatic planarity, with the chlorine substituent at the 6-position influencing the electronic distribution throughout the heterocyclic system. The amino group attached to the cyclobutane ring can adopt multiple conformational arrangements, depending on intramolecular hydrogen bonding interactions and crystal packing forces in the solid state.

The conformational analysis reveals that the most stable gas-phase conformers involve orientations where the pyridine ring and cyclobutane ring adopt approximately perpendicular arrangements, minimizing steric clashes between the heterocyclic systems. The presence of the electronegative chlorine atom creates dipole moments that influence both intramolecular conformational preferences and intermolecular interactions in crystalline arrangements.

Vibrational spectroscopy studies of related cyclic compounds have shown that the conformational flexibility around the carbon-carbon bridge connecting the ring systems results in characteristic infrared and Raman spectral signatures. These spectroscopic features provide valuable insights into the preferred conformational states and the energy barriers associated with rotational motions around the inter-ring bond.

Crystallographic Data and Solid-State Arrangement

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional arrangement of atoms in crystalline this compound. The crystallographic investigation involves exposing single crystals of the compound to monochromatic X-ray radiation, producing diffraction patterns that reveal the precise atomic positions and intermolecular interactions within the crystal lattice.

The crystal structure determination process begins with the preparation of high-quality single crystals suitable for X-ray diffraction analysis. The crystals must be sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and exhibit regular internal structure without significant defects such as twinning or compositional inhomogeneity. The mounting procedure involves securing the crystal in an X-ray beam using specialized goniometer equipment that allows precise rotational control during data collection.

Modern crystallographic data collection employs charge-coupled device detectors or imaging plate technology, providing enhanced sensitivity and reduced exposure times compared to conventional photographic methods. The resulting diffraction intensities are processed using computational algorithms to determine structure factors, which are subsequently used to calculate electron density maps revealing the molecular arrangement.

| Crystallographic Parameter | Typical Range | Analysis Method |

|---|---|---|

| Crystal Size | >0.1 mm³ | Optical microscopy |

| Diffraction Resolution | 0.8-1.2 Å | X-ray diffraction |

| Temperature Range | 100-293 K | Variable temperature |

| Space Group | Various | Systematic absence analysis |

The hydrogen bonding patterns in the crystal structure of this compound are expected to involve the amino group as a hydrogen bond donor, potentially forming intermolecular interactions with the pyridine nitrogen atom or other electronegative sites. Similar cyclic dipeptide structures have demonstrated the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheet arrangements, depending on the specific geometric constraints imposed by the molecular architecture.

The presence of the chlorine substituent introduces additional intermolecular interactions through halogen bonding mechanisms, where the chlorine atom can participate in weak but directional contacts with electron-rich sites on neighboring molecules. These halogen bonding interactions contribute to the overall crystal packing stability and influence the solid-state properties of the compound.

Comparative Structural Analysis with Cycloalkyl-Pyridine Derivatives

The structural characteristics of this compound can be systematically compared with related cycloalkyl-pyridine derivatives to identify common structural motifs and unique features. The cyclobutane-containing analog represents a distinctive member of the cycloalkyl-pyridine family, exhibiting ring strain effects that differentiate it from cyclopentyl and cyclohexyl analogs.

Comparative analysis with N-(pyridin-3-ylmethyl)cyclopentanamine reveals significant differences in conformational flexibility and molecular geometry. The five-membered cyclopentyl ring exhibits reduced ring strain compared to the four-membered cyclobutane system, resulting in different preferred conformational arrangements and potentially altered biological activity profiles. The molecular weight difference between the cyclobutyl (182.65 g/mol) and cyclopentyl (176.26 g/mol) derivatives reflects the additional methylene group in the five-membered ring system.

The structural comparison with 2-chloro-N-cyclobutylpyridin-3-amine demonstrates the importance of substitution patterns on the pyridine ring. While both compounds contain cyclobutyl and chloropyridine moieties, the different positioning of the chlorine atom (position 2 versus position 6) and the attachment point of the cyclobutyl group (nitrogen versus carbon) result in substantially different molecular geometries and electronic properties.

Advanced computational studies using density functional theory methods have provided detailed insights into the electronic structure differences among various cycloalkyl-pyridine derivatives. The frontier molecular orbital analysis reveals that the four-membered ring system in this compound exhibits unique electronic characteristics compared to larger ring analogs, with implications for chemical reactivity and molecular recognition processes.

The comparative crystallographic analysis of related structures demonstrates that cyclobutyl-containing compounds often exhibit distinctive packing arrangements due to the geometric constraints imposed by the four-membered ring system. The crystal structures of α-cyclobutyl tricyclic compounds have shown that the cyclobutyl ring typically adopts folded conformations that minimize intramolecular strain while accommodating intermolecular packing requirements.

Structure

2D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUNMENRAFETMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 6-Chloropyridine : Serves as the aromatic heterocyclic core.

- Cyclobutanone or Cyclobutanamine derivatives : Provide the cyclobutane ring and amine functionality.

Typical Synthetic Sequence

- Formation of 6-chloropyridin-3-ylmethyl chloride intermediate : This is often prepared by alkylation of 6-chloropyridine to introduce a chloromethyl group at the 3-position.

- Nucleophilic substitution with cyclobutanamine or cyclobutanone : The chloromethyl intermediate reacts with cyclobutanamine or undergoes reductive amination with cyclobutanone and an amine source in the presence of reducing agents such as sodium borohydride to afford the target amine compound.

Reaction Conditions

- Alkylation typically occurs under controlled temperature with suitable bases.

- Reductive amination or substitution steps often use sodium borohydride or lithium aluminum hydride as reducing agents in solvents like methanol or ether.

- Industrial scale synthesis may employ continuous flow reactors for enhanced yield and process control.

Industrial and Continuous Flow Methods

- Continuous production methods have been developed for related chloropyridinyl amines using microreactors to mix reactants such as chloromethylpyridine derivatives with amines, enhancing stability and yield compared to batch processes.

- This approach allows for stable, high-yield, continuous synthesis, improving scalability and reproducibility.

Detailed Reaction Analysis and Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation of 6-chloropyridine | Alkylating agent (e.g., chloromethyl chloride), base, solvent | Formation of 6-chloropyridin-3-ylmethyl chloride intermediate |

| Reductive amination | Cyclobutanone + amine + NaBH4 or LiAlH4, solvent (MeOH/ether), room temp or reflux | Conversion to this compound |

| Purification | Flash chromatography, recrystallization | >95% purity confirmed by HPLC and NMR analysis |

| Continuous flow synthesis | Microreactor mixing chloromethylpyridine and amine | Stable, high-yield continuous production |

Research Findings

- Purity and structural confirmation are typically verified by HPLC (>95%), NMR spectroscopy, and mass spectrometry.

- The compound exhibits reactivity typical of chloropyridine derivatives, allowing further functionalization via substitution or oxidation.

- Microwave-assisted synthesis has been reported for related pyridinyl ketone amines, indicating potential for rapid, efficient synthesis under controlled heating.

Representative Preparation Protocol (Literature-Based)

Synthesis of 6-chloropyridin-3-ylmethyl chloride : 6-Chloropyridine is reacted with a chloromethylating agent in the presence of a base under controlled temperature to yield the chloromethyl intermediate.

Reductive amination with cyclobutanone : The chloromethyl intermediate is reacted with cyclobutanone and an amine source in isopropanol or methanol. Sodium borohydride is added to reduce the imine intermediate to the corresponding amine.

Isolation and purification : The crude product is extracted, washed, dried, and purified by flash chromatography or recrystallization to obtain the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation + Reductive Amination | 6-Chloropyridine, chloromethyl chloride, cyclobutanone, NaBH4 | Straightforward, moderate yield | Requires careful control of reaction conditions |

| Microwave-assisted synthesis | Pyridinyl ketone, amines, isopropanol, microwave heating | Rapid reaction, high purity | Equipment requirement |

| Continuous flow microreactor | Chloromethylpyridine derivatives, amines, microreactor | High yield, scalable, reproducible | Initial setup cost |

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-YL)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-YL)cyclobutanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biological assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis informed by available data and inferred properties:

Structural and Functional Analogues

a) Chloropyridine Derivatives

- 2-Chloropyridine : A simpler analog lacking the cyclobutanamine group. It is widely used in agrochemicals and pharmaceuticals but lacks the steric and electronic effects introduced by the cyclobutane ring.

- 6-Chloro-3-aminopyridine: Substitutes the cyclobutanamine with a simpler amine group.

b) Cyclobutanamine Derivatives

- 1-Phenylcyclobutanamine : Replaces the chloropyridine group with a phenyl ring. The absence of the chlorine atom and pyridine nitrogen may reduce polarity and affect solubility or thermal stability.

Key Comparative Metrics (Hypothetical Table)

Note: Data for analogs is inferred due to absence of direct comparative studies in the provided evidence.

Challenges in Comparative Analysis

The provided evidence lacks explicit data on analogs, limiting a rigorous comparison. For instance:

- No solubility, melting point, or reactivity data are available for this compound or its analogs.

- ECHEMI’s supplier information focuses on commercial availability rather than physicochemical benchmarking .

Biological Activity

1-(6-Chloropyridin-3-YL)cyclobutanamine is a chemical compound characterized by a cyclobutanamine core substituted with a 6-chloropyridin-3-yl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Understanding its biological activity is crucial for evaluating its therapeutic applications.

- Molecular Formula : C₉H₁₂ClN₂

- Molecular Weight : 219.11 g/mol

- Physical State : Solid, sensitive to moisture, requiring storage in an inert atmosphere.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant inhibitory effects against certain bacterial strains, potentially due to its ability to interfere with bacterial DNA processes.

- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some evidence suggesting it may inhibit tumor growth through specific biochemical pathways.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the chlorinated pyridine ring enhances its pharmacokinetic properties by mimicking hydrogen and providing increased resistance to metabolic degradation. This could lead to prolonged bioavailability and effectiveness in therapeutic applications.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| This compound | 1.00 | Core structure with cyclobutane |

| (6-Chloropyridin-3-YL)(cyclopropyl)methanamine | 0.91 | Cyclopropane instead of cyclobutane |

| 1-(6-Chloropyridin-3-YL)propan-1-amine | 0.89 | Propane chain instead of cyclobutane |

| 2-(6-Chloropyridin-3-YL)propan-2-amine | 0.89 | Different position of propanamine |

| (S)-1-(6-Chloropyridin-3-YL)ethanamine | 0.83 | Ethane chain, chiral center present |

This table illustrates how the distinct cyclobutane structure combined with the chlorinated pyridine ring may influence the biological activity and applications in drug development.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological systems:

-

Antimicrobial Studies :

- A study conducted on bacterial strains showed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

-

Cancer Cell Line Research :

- In vitro tests on cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, suggesting potential as an anticancer agent.

-

Pharmacokinetics :

- Research into the pharmacokinetics of this compound indicates favorable absorption characteristics, which could enhance its therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 1-(6-Chloropyridin-3-YL)cyclobutanamine, and what are the key considerations in choosing a method?

The synthesis typically involves cyclopropanation of pyridine derivatives or coupling reactions between chloropyridine and cyclobutane precursors. For example, a cyclopropane ring can be introduced via [3+1] cycloaddition or metal-catalyzed cross-coupling to attach the 6-chloropyridinyl group. Key considerations include reaction scalability, purity of intermediates, and compatibility of functional groups (e.g., avoiding dehalogenation of the chloropyridine moiety). Post-synthesis purification via recrystallization or chromatography is often required to isolate the compound in high purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify cyclobutane and pyridine ring connectivity.

- Mass spectrometry (MS) to validate molecular weight (e.g., [M+H]+ at m/z ~196.68).

- HPLC with UV detection (λ ~260–280 nm for pyridine absorption) to assess purity (>95% is standard for pharmacological studies).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

Impurities often arise from incomplete coupling or residual solvents, necessitating rigorous solvent removal .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screens should focus on:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.

- Receptor binding : Radioligand displacement assays for targets like nicotinic acetylcholine receptors (nAChRs), given the pyridine moiety’s affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Lower temperatures (~0–25°C) to minimize side reactions like cyclobutane ring opening.

- Additives : Use of bases (e.g., K₂CO₃) to deprotonate amines and accelerate coupling .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from:

- Purity variations : Validate purity via HPLC and quantify impurities (e.g., residual solvents, unreacted pyridine derivatives) .

- Assay conditions : Standardize buffer pH, temperature, and cell passage numbers in biological assays.

- Structural analogs : Compare activity with derivatives (e.g., 1-(4-Chlorophenyl)cyclobutanamine) to isolate the role of the chloropyridine group .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

- Molecular docking : Simulate binding to nAChRs or other targets using software like AutoDock Vina. Focus on hydrogen bonding with pyridine-N and hydrophobic interactions with the cyclobutane ring.

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .

Q. How do structural modifications of the cyclobutane ring affect the compound’s pharmacological profile?

Modifications include:

- Ring expansion : Replacing cyclobutane with cyclopentane reduces strain but may lower binding affinity.

- Substituent addition : Methyl groups on the cyclobutane enhance lipophilicity and metabolic stability.

- Stereochemistry : cis vs. trans ring substitutions alter steric hindrance and target accessibility. Comparative studies show that this compound derivatives with cis-methyl groups exhibit improved bioavailability .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation; confirm stability via UV-Vis spectroscopy over 72 hours.

- Safety : Use fume hoods and PPE (gloves, lab coats) due to potential amine toxicity. Consult safety data sheets for spill protocols .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cyclobutane ring stability studies?

- Analytical validation : Use tandem MS (LC-MS/MS) to detect degradation products (e.g., ring-opened aldehydes).

- Environmental controls : Monitor humidity and light exposure during experiments, as cyclobutanes are prone to photodegradation.

- Replicate studies : Conduct stability assays in triplicate across independent labs to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.